molecular formula C12H10BrFO3 B13341039 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13341039
M. Wt: 301.11 g/mol
InChI Key: CBYJSPOLTWZYAX-AATRIKPKSA-N
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Description

8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromovinyl group, a fluorine atom, and two methyl groups attached to the benzo[d][1,3]dioxin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The amidation of the synthesized benzo[d][1,3]dioxin-4-one derivatives with primary amines can be performed to yield the corresponding salicylamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as those described above, to produce the compound in moderate to good yields.

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Iodide (CuI): Used as a catalyst in the synthesis of the compound.

    Sodium Bicarbonate (NaHCO₃): Used as a base in the reaction.

    Acetonitrile: Used as a solvent in the reaction.

Major Products Formed

The major products formed from the reactions of this compound include various substituted benzo[d][1,3]dioxin-4-one derivatives and salicylamides .

Scientific Research Applications

8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:

Properties

Molecular Formula

C12H10BrFO3

Molecular Weight

301.11 g/mol

IUPAC Name

8-[(E)-2-bromoethenyl]-5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C12H10BrFO3/c1-12(2)16-10-7(5-6-13)3-4-8(14)9(10)11(15)17-12/h3-6H,1-2H3/b6-5+

InChI Key

CBYJSPOLTWZYAX-AATRIKPKSA-N

Isomeric SMILES

CC1(OC2=C(C=CC(=C2C(=O)O1)F)/C=C/Br)C

Canonical SMILES

CC1(OC2=C(C=CC(=C2C(=O)O1)F)C=CBr)C

Origin of Product

United States

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